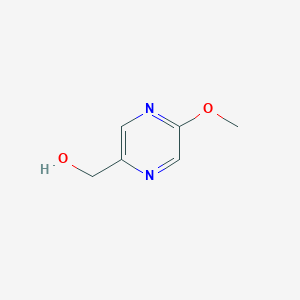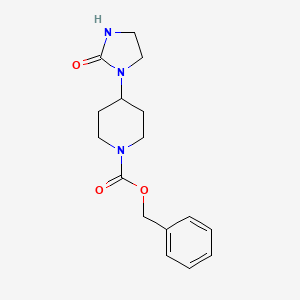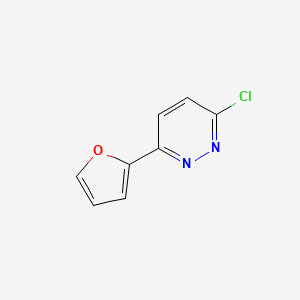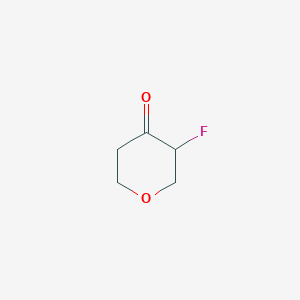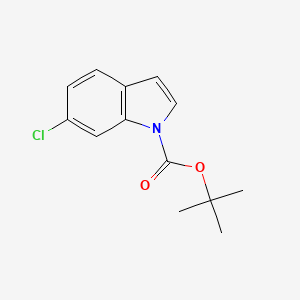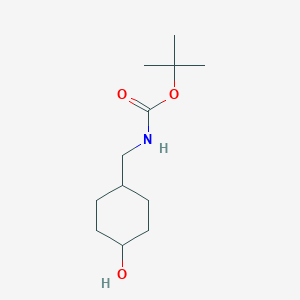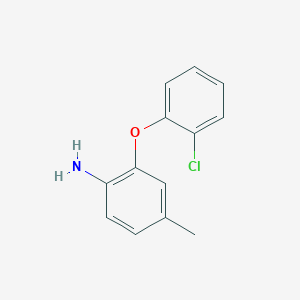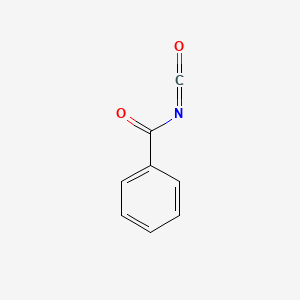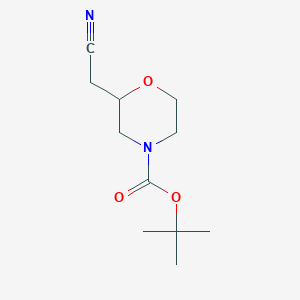
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate has been utilized in various synthetic processes and the study of chemical properties. For instance, its derivatives have been synthesized through diastereoselective transformations, such as the conversion of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This process is significant in the field of organic chemistry for creating structurally complex molecules with potential applications in pharmaceuticals and materials science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Crystallography and Molecular Structure
In crystallography, this compound related compounds have been studied for their molecular structures. For example, the structural analysis of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate provided insights into its molecular conformation, which is crucial for understanding its reactivity and interaction with other molecules (Wang, Xia, Liu, & Shen, 2011).
Synthetic Studies on Potent Marine Drugs
Significant research has been conducted on the synthesis of key intermediates for marine drug studies using tert-butyl morpholine derivatives. These studies are essential for developing new pharmaceuticals, especially in the field of antitumor agents (Li, Wang, Wang, Luo, & Wu, 2013).
Photoresist Applications in Polymer Science
The derivatives of tert-butyl morpholine have also found applications in polymer science, particularly in the development of photoresists. Copolymers from tert-butyl methacrylate and 2-propenyl isocyanate, which react with morpholine, have been investigated for their potential use in photoresist technologies, crucial for the electronics and microfabrication industries (Ferbitz & Mormann, 2003).
Kinetic Studies in Chemistry
The compound has been involved in studies examining the kinetics of reactions, such as the acid-base interactions with morpholine. Understanding these kinetics is vital for designing efficient synthetic routes and predicting reaction outcomes in organic synthesis (Petrov, Kuz’mina, Maizlish, & Rodionov, 2013).
Mechanism of Action
Target of Action
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a complex chemical compound with the molecular formula C11H18N2O3
Pharmacokinetics
Its physicochemical properties such as density (1.1±0.0 g/cm³ ), boiling point (358.3±0.0 °C at 760 mmHg ), and molar refractivity (57.7±0.0 cm³ ) suggest that it may have specific ADME characteristics .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in amino acid metabolism or energy production. These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the endoplasmic reticulum, where it can affect protein folding and processing .
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDWLLTRDAEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634976 | |
| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-69-3 | |
| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


